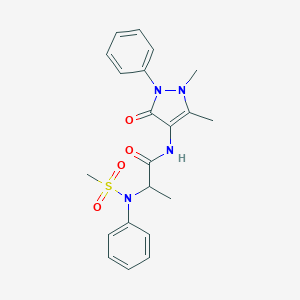
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide, commonly known as DMAP, is a chemical compound that has gained significant attention in scientific research applications. DMAP is a pyrazolyl propanamide derivative that has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DMAP is not fully understood. However, it has been suggested that DMAP exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which promotes the expression of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DMAP has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DMAP has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in activated macrophages. Additionally, DMAP has been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).
Vorteile Und Einschränkungen Für Laborexperimente
DMAP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. DMAP is also stable under a wide range of conditions and can be stored for long periods. However, DMAP has some limitations. It is highly toxic and requires careful handling. Additionally, DMAP has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on DMAP. One potential direction is to explore its use as a therapeutic agent for various diseases, including cancer and viral infections. Another potential direction is to investigate the mechanism of action of DMAP in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of DMAP for therapeutic use. Finally, the development of more soluble derivatives of DMAP could expand its use in lab experiments.
Conclusion
In conclusion, DMAP is a pyrazolyl propanamide derivative that has gained significant attention in scientific research applications. It has been found to have anticancer, anti-inflammatory, and antiviral activities. DMAP has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on DMAP, including its use as a therapeutic agent and investigation of its mechanism of action.
Synthesemethoden
The synthesis of DMAP involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid with N-methylsulfonylaniline in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields DMAP as a white solid with a yield of 70-80%.
Wissenschaftliche Forschungsanwendungen
DMAP has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral activities. DMAP has also been studied for its potential use as a diagnostic tool for cancer and infectious diseases.
Eigenschaften
Produktname |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide |
|---|---|
Molekularformel |
C21H24N4O4S |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C21H24N4O4S/c1-15-19(21(27)24(23(15)3)17-11-7-5-8-12-17)22-20(26)16(2)25(30(4,28)29)18-13-9-6-10-14-18/h5-14,16H,1-4H3,(H,22,26) |
InChI-Schlüssel |
NFTNSCZJHKDJFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B297768.png)
![4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B297769.png)
![17-(3,5-Dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B297770.png)
![10,10-dichloro-N-(3,5-dimethylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B297774.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B297775.png)
![4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297776.png)
![4-chloro-N-cyclohexyl-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297777.png)
amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297779.png)
![N-cyclohexyl-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B297784.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297785.png)

![2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297794.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297795.png)